molecular formula C15H19N5O5S B2809562 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 2034275-56-2

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2809562
CAS No.: 2034275-56-2
M. Wt: 381.41
InChI Key: NNSVPIKSGDSUJW-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is commonly used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran or aqueous solutions, and may require the presence of a base like N-methylmorpholine .

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. The specific products depend on the nature of the reactants and the reaction conditions .

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide is unique due to its high reactivity and efficiency as a coupling reagent. It offers superior performance in the synthesis of amides and esters compared to other similar compounds. Its ability to activate carboxylic acids under mild conditions makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5S/c1-20(2)26(22,23)11-7-5-10(6-8-11)13(21)16-9-12-17-14(24-3)19-15(18-12)25-4/h5-8H,9H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSVPIKSGDSUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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